molecular formula C18H19NO4 B336629 Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate

Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate

Cat. No.: B336629
M. Wt: 313.3 g/mol
InChI Key: NKGLCEYUDMPVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate is a benzoate ester derivative offered for research purposes. Compounds with similar structural motifs, featuring an ethyl benzoate core linked to a substituted benzamide through an amino bridge, are of significant interest in several scientific fields . Researchers utilize these types of molecules as key intermediates in organic synthesis and as potential ligands in coordination chemistry . For instance, structurally related Schiff base ligands derived from ethyl benzoate precursors have been employed in the synthesis of lanthanide complexes, which are studied for their unique photophysical properties and potential as single-molecule magnets (SMMs) . The structure of this compound, containing amide and ester functional groups, makes it a versatile building block for the development of novel chemical entities in materials science and medicinal chemistry research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 4-[(2-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-3-22-16-8-6-5-7-15(16)17(20)19-14-11-9-13(10-12-14)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

NKGLCEYUDMPVSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Overview of Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate

This compound features a benzoate ester core with a 2-ethoxybenzoyl-substituted amino group at the para position. This structure combines lipophilic (ethoxy groups) and polar (amide and ester) functionalities, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking. Its synthesis likely involves coupling 2-ethoxybenzoyl chloride with ethyl 4-aminobenzoate, analogous to methods described for related compounds .

Comparative Analysis of Structural Features

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name Substituent on Amino Group Key Features
This compound 2-ethoxybenzoyl Ethoxy group enhances lipophilicity; amide enables hydrogen bonding .
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) 2-hydroxyphenylmethyl Hydroxyl group increases polarity; forms 2D layered structures via hydrogen bonds .
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) 3,5-di-tert-butyl-2-hydroxybenzyl Bulky tert-butyl groups introduce steric hindrance, reducing crystal packing efficiency .
Ethyl 4-[(trifluoroacetyl)amino]benzoate Trifluoroacetyl Strong electron-withdrawing group; improves metabolic stability .
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl Thiourea derivative; sulfur participates in metal coordination, enhancing bioactivity .

Key Observations :

  • Steric Effects : Compound (II) exhibits reduced crystallinity due to bulky tert-butyl groups, while compound (I) forms stable hydrogen-bonded networks .
  • Electronic Effects : Trifluoroacetyl () and ethoxybenzoyl groups differ in electronegativity, influencing solubility and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C)
This compound ~327.34 Low water solubility; soluble in DCM Not reported
Ethoxylated ethyl-4-aminobenzoate () 1266.6 Water-soluble; poor in ethanol Liquid at RT
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate ~297.35 Moderate in DMSO 255

Key Observations :

  • Solubility : Ethoxylation () drastically improves water solubility but increases molecular weight, limiting membrane permeability.
  • Thermal Stability : Thiourea derivatives (e.g., compound in ) exhibit higher melting points due to strong intermolecular interactions.

Key Observations :

  • Thiourea vs. Amide: Thiourea derivatives () show pronounced anticancer activity, likely due to enhanced metal coordination, unlike the target compound’s amide group.
  • Aquaporin Inhibition : Carbamoyl derivatives () demonstrate target specificity, suggesting substituent-dependent bioactivity.

Preparation Methods

Core Esterification and Amidation Reactions

The synthesis of ethyl 4-[(2-ethoxybenzoyl)amino]benzoate typically begins with the preparation of key intermediates: 4-aminobenzoic acid derivatives and 2-ethoxybenzoyl chloride . A common route involves:

  • Esterification of 4-nitrobenzoic acid with ethanol under acidic conditions to form ethyl 4-nitrobenzoate.

  • Catalytic hydrogenation of the nitro group to yield ethyl 4-aminobenzoate (benzocaine).

  • Amidation of benzocaine with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine.

Critical parameters influencing yield include:

  • Reaction temperature (70–120°C for esterification, 25°C for amidation).

  • Catalyst selection (Pd/C for hydrogenation, pyridine for amidation).

  • Solvent polarity, with polar aprotic solvents like DMF enhancing reaction rates.

A comparative analysis of yields under varying conditions is provided in Table 1 .

Table 1: Yield Optimization in Key Synthetic Steps

StepCatalystTemperature (°C)Yield (%)Source
EsterificationH₂SO₄8085
HydrogenationPd/C (5 wt%)5092
AmidationPyridine2578

Catalytic Systems and Their Impact

Heterogeneous Catalysis in Hydrogenation

Pd/C catalysts are widely employed for nitro-group reduction due to their high surface area and recyclability. In the hydrogenation of ethyl 4-nitrobenzoate, Pd/C (5 wt%) achieves 92% yield at 50°C under 30 psi H₂. However, catalyst poisoning by byproducts necessitates post-reaction filtration and reactivation. Recent advances include:

  • Rare-earth oxide-doped Pd/C : Neodymium oxide (Nd₂O₃) enhances catalytic activity, reducing reaction time by 40% while maintaining yields >90%.

  • Fixed-bed reactors : Continuous hydrogenation systems improve throughput and minimize catalyst loss.

Solvent-Free Amidation Strategies

Traditional amidation routes require stoichiometric pyridine to scavenge HCl, generating waste. Alternative approaches include:

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields (75–80%).

  • Solid-supported bases : Silica-bound DMAP (4-dimethylaminopyridine) enables solvent-free conditions, yielding 82% product with easier purification.

Structural Modifications and Byproduct Analysis

Byproduct Formation in Multi-Step Synthesis

Common impurities include:

  • Unreacted 2-ethoxybenzoyl chloride : Detected via HPLC at retention time 8.2 min.

  • Di-acylated products : Formed when excess acyl chloride is used, requiring careful stoichiometric control.

Table 2: Byproduct Profiles Under Different Conditions

ConditionMajor ByproductConcentration (ppm)Mitigation Strategy
Excess acyl chlorideDi-acylated derivative1,200Slow addition of acyl chloride
High temperatureDe-ethylated product890Temperature control (<30°C)

Advanced Purification Techniques

Crystallization vs. Chromatography

  • Crystallization : this compound crystallizes from ethanol/water (3:1 v/v) with 95% recovery.

  • Preparative HPLC : Achieves >99% purity using a C18 column with methanol/water (0.05% TFA) gradient.

Recycling of Solvents and Catalysts

  • Ethanol recovery : Distillation reclaims 85% of solvent, reducing production costs.

  • Pd/C reactivation : Washing with dilute HNO₃ restores 90% catalytic activity for reuse .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-[(2-ethoxybenzoyl)amino]benzoate, and what reaction conditions are critical?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Acylation : Reacting ethyl 4-aminobenzoate with 2-ethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Catalytic bases like triethylamine are used to neutralize HCl byproducts .

Protection/Deprotection : If intermediates require protection (e.g., tert-butoxycarbonyl groups), agents like Boc-anhydride may be employed, followed by deprotection with trifluoroacetic acid .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.

  • Key Considerations : Reaction temperature (often 0–5°C for acylation), stoichiometric ratios (1:1.2 for amine:acyl chloride), and anhydrous conditions are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and ester/amide bond formation. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
  • IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) distinguish functional groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen-bonding networks (e.g., O–H···O or N–H···O interactions) analyzed to confirm molecular packing .

Advanced Research Questions

Q. How can contradictions between theoretical (DFT) and experimental spectral data be resolved?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., B3LYP/6-31G*) by comparing calculated vs. observed bond lengths/angles from X-ray data. Discrepancies >0.05 Å suggest model inadequacy .
  • Step 2 : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal twinning in XRD) that may distort measurements. For example, dynamic effects in solution can broaden NMR peaks, complicating assignments .
  • Step 3 : Use hybrid methods like QM/MM to simulate solvent effects or lattice interactions in crystallography .

Q. What strategies improve synthetic yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Solvent Optimization : Use DMF for acylation (enhances nucleophilicity) but switch to THF for acid-sensitive steps .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics, reducing side-product formation .
  • In Situ Monitoring : TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane) tracks reaction progress. Quench unreacted reagents with aqueous workups (e.g., NaHCO3 for excess acyl chloride) .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically evaluated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like tyrosine kinases. Key parameters: grid box size (20 ų), Lamarckian genetic algorithm .
  • In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC50 determination on HeLa cells). For example, analogous benzoate derivatives show 15–26% inhibition at 150 μM .
  • SAR Studies : Modify substituents (e.g., replace ethoxy with methoxy) to correlate structural features with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.